N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide
CAS No.:
Cat. No.: VC8811789
Molecular Formula: C16H10FN3O2S2
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10FN3O2S2 |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C16H10FN3O2S2/c17-12-3-1-10(2-4-12)9-13-15(22)20(16(23)24-13)19-14(21)11-5-7-18-8-6-11/h1-9H,(H,19,21)/b13-9- |
| Standard InChI Key | FLAADWAHAGTKBT-LCYFTJDESA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)F |
| SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)F |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)F |
Introduction
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is a synthetic compound belonging to the thiazolidinone class, which is known for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a thiazolidinone ring, a benzylidene group, and an isonicotinamide moiety. Its potential biological activities include antimicrobial, anti-inflammatory, and anticancer properties.
Biological Activities
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide exhibits several biological activities:
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Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties, which could be attributed to their ability to interfere with microbial metabolic pathways.
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Anti-inflammatory Activity: The compound may exhibit anti-inflammatory effects by modulating inflammatory mediators or pathways.
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Anticancer Activity: Its potential anticancer properties could involve mechanisms such as cell cycle arrest or apoptosis induction in cancer cells.
Chemical Reactions and Stability
The compound can undergo various chemical reactions, including oxidation and reduction. Oxidation can be performed using agents like hydrogen peroxide or m-chloroperbenzoic acid, while reduction can be achieved with sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles such as amines or thiols.
| Reaction Type | Common Agents |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Substitution | Amines, thiols |
The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Research Findings and Applications
Research on N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide highlights its potential in medicinal chemistry due to its diverse biological activities. The compound's unique structure and reactivity profile make it suitable for various organic transformations, contributing to its utility in research applications.
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interference with microbial metabolism |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Cell cycle arrest or apoptosis induction |
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